molecular formula C12H22N2O2 B8229397 tert-Butyl (S)-2,7-diazaspiro[4.4]nonane-2-carboxylate

tert-Butyl (S)-2,7-diazaspiro[4.4]nonane-2-carboxylate

Cat. No.: B8229397
M. Wt: 226.32 g/mol
InChI Key: HPPARSNAMZJAPZ-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl (S)-2,7-diazaspiro[4.4]nonane-2-carboxylate is a synthetic organic compound characterized by its spirocyclic structure. This compound is notable for its applications in various fields of scientific research, particularly in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-2,7-diazaspiro[4.4]nonane-2-carboxylate typically involves the reaction of a suitable diazaspiro precursor with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-2,7-diazaspiro[4.4]nonane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Oxo derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted diazaspiro compounds.

Scientific Research Applications

tert-Butyl (S)-2,7-diazaspiro[4.4]nonane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (S)-2,7-diazaspiro[4.4]nonane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of the target molecules. This compound can act as an inhibitor or activator, depending on the nature of the target and the specific modifications made to the molecule .

Comparison with Similar Compounds

Properties

IUPAC Name

tert-butyl (5S)-2,7-diazaspiro[4.4]nonane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-7-5-12(9-14)4-6-13-8-12/h13H,4-9H2,1-3H3/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPPARSNAMZJAPZ-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@]2(C1)CCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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